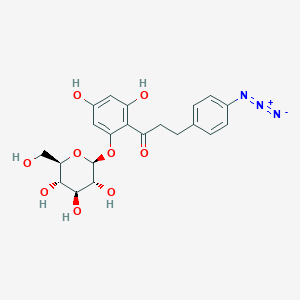

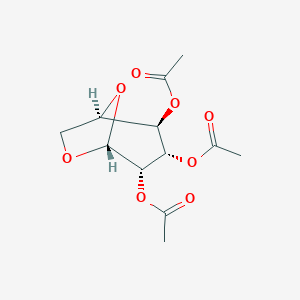

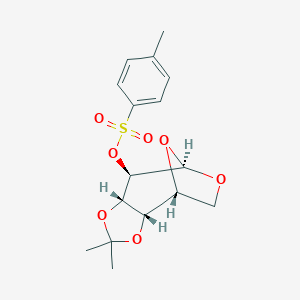

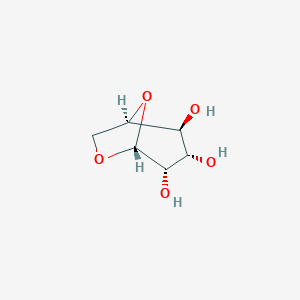

苄基 N-(3,4,5,6-四羟基-1-氧代己烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzyl carbamate compounds often involves complex organic reactions that enable the introduction of the carbamate functional group into the desired molecular framework. For instance, an enantioselective synthesis method for a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, utilizing iodolactamization as a key step (Campbell et al., 2009). This method highlights the intricate approaches required to synthesize specific carbamate derivatives with precise stereochemistry.

Molecular Structure Analysis

The molecular structure of benzyl carbamates and their derivatives can be characterized using various spectroscopic techniques. For example, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, along with HOMO–LUMO, NBO, NLO, and MEP analysis, have been employed to understand the electronic and structural properties of similar compounds, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate (Rao et al., 2016). These techniques provide insights into the electronic structure, vibrational modes, and potential reactivity of the compounds.

Chemical Reactions and Properties

Carbamate compounds undergo various chemical reactions, including oxidative photochemical cyclization, which is a method to synthesize benzo[a]carbazoles from related carbamate derivatives (Li et al., 2015). These reactions highlight the versatility of carbamate compounds in synthetic organic chemistry, enabling the construction of complex and biologically relevant structures.

科学研究应用

催化应用

- Au(I)-催化的分子内氢功能化:研究表明氨基甲酸酯衍生物在 Au(I)-催化的烯烃分子内氢胺化和氢烷氧基化中很有用,导致形成具有高外-选择性的哌啶和氧杂环。该方法耐受烷基和烯丙基碳原子上的取代,证明对于以高产率合成复杂有机结构是有效的 (Zhang et al., 2006)。

合成化学

- 膦酸酯的合成:涉及苄基氨基甲酸酯、醛和亚氯酸酯的曼尼希型缩合已被广泛用于合成芳基甲基膦酸衍生物,展示了该化合物在创建含磷有机分子中的作用 (Cai et al., 2007)。

- 基于磺酰胺的氨基甲酸酯:合成了一系列苄基氨基甲酸酯衍生物,并测试了它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制作用,突出了它们在开发治疗阿尔茨海默病等疾病方面的潜力 (Magar et al., 2021)。

作用机制

Mode of Action

It’s suggested that the ring opening of the molecule leads to the formation of a cyclic amide, which can inhibit protein synthesis by binding to ribosomes .

Biochemical Pathways

It’s suggested that it participates in the biosynthesis of glycoproteins , but the exact pathways and their downstream effects need further investigation.

Result of Action

It’s suggested that the compound inhibits virus RNA synthesis and has been shown to be effective against uninfected cells .

属性

IUPAC Name |

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXPSFVNAPWXDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937251 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |

CAS RN |

16684-31-4 |

Source

|

| Record name | N-Carbobenzoxy-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)